Cyclododec-1-en-3-yne
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Overview
Description
Cyclododec-1-en-3-yne is an organic compound with the molecular formula C12H18 It is a member of the enyne family, which contains both a double bond (ene) and a triple bond (yne) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododec-1-en-3-yne can be synthesized through various methods, including:
Ring-Closing Enyne Metathesis (RCEYM): This method involves the use of a ruthenium-based catalyst to facilitate the formation of the cyclic structure by reorganizing the bonds between alkynes and alkenes.
Reductive Coupling: The metal-catalyzed reductive coupling of 1,3-enynes to electrophiles is another efficient method for preparing conjugated dienes, which can then be further processed to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclododec-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Enyne-reductases can reduce the triple bond to a double bond and subsequently to a single bond.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Enyne-reductases and hydrogenation catalysts are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Products may include epoxides, ketones, and carboxylic acids.
Reduction: The major products are alkenes and alkanes.
Substitution: Depending on the substituents, a variety of functionalized derivatives can be formed.
Scientific Research Applications
Cyclododec-1-en-3-yne has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of cyclododec-1-en-3-yne involves its interaction with various molecular targets and pathways:
Reduction Mechanism: Enyne-reductases catalyze the reduction of the triple bond to a double bond, followed by further reduction to a single bond.
Cyclization Mechanism: The compound can undergo intramolecular cyclization to form cyclic structures, which is facilitated by specific catalysts and reaction conditions.
Comparison with Similar Compounds
Cyclododec-1-en-3-yne can be compared with other enynes and cyclic compounds:
Similar Compounds: Examples include cyclooctyne, cyclodecyne, and other cyclic enynes.
Properties
CAS No. |
66633-30-5 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
cyclododec-1-en-3-yne |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3,5,7-12H2 |
InChI Key |
URUHPSUXVXECDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC#CC=CCCC1 |
Origin of Product |
United States |
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